Na+ Flux Inhibition in Fibroblasts
Methylisopropylamiloride (MIA) demonstrates a profound enhancement in potency for inhibiting mitogen-stimulated Na+ influx in cultured fibroblasts compared to the parent compound amiloride. In a direct comparative study using Chinese hamster ovary (CHO-K1) cells, MIA exhibited an ID50 of 42 nM, which represents approximately a 900-fold increase in potency over amiloride, which requires micromolar concentrations for comparable inhibition [1]. This differential was further confirmed under Na+-free efflux conditions, where MIA's ID50 decreased to 15 nM, underscoring its enhanced efficacy independent of extracellular Na+ competition [1].
| Evidence Dimension | Inhibitory Potency (ID50) for Na+ Uptake |
|---|---|
| Target Compound Data | ID50 = 42 nM (CHO-K1 cells); ID50 = 15 nM (Na+-free efflux) |
| Comparator Or Baseline | Amiloride (requires micromolar range; exact value not provided in this study but class-level inference from context) |
| Quantified Difference | ~900-fold more potent than amiloride |
| Conditions | Chinese hamster ovary cells (CHO-K1); mitogen-stimulated Na+ influx assay |
Why This Matters
This magnitude of potency gain means MIA can be used at nanomolar concentrations to specifically probe NHE-mediated processes in fibroblast and related cell models, whereas amiloride would require high micromolar concentrations that introduce off-target effects and cytotoxicity, confounding experimental interpretation.
- [1] O'Donnell, M. E., Cragoe, E. J., Jr, & Villereal, M. L. (1986). Inhibition of Na+ flux in Chinese hamster ovary cells and Swiss 3T3 cells by a potent new derivative of amiloride, methylisopropyl-amiloride. The Journal of Pharmacology and Experimental Therapeutics, 237(3), 853–861. View Source
